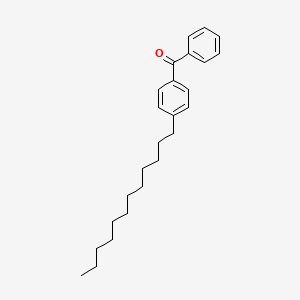![molecular formula C11H13NOS B14626555 1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene CAS No. 58555-11-6](/img/structure/B14626555.png)
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene is an organic compound with a unique structure that includes an isocyanate group and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene typically involves the reaction of 4-[(2-methylpropyl)sulfanyl]aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The temperature is maintained at a low level to prevent decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines and Alcohols: For substitution reactions, amines and alcohols are commonly used.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents for the sulfanyl group.
Solvents: Dichloromethane, toluene, and other inert solvents are used to maintain reaction conditions.
Major Products Formed
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfanyl group.
Scientific Research Applications
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of urea-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable linkages with various substrates.
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. The sulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Isocyanato-4-methylbenzene: Similar structure but lacks the sulfanyl group.
1-Isocyanato-4-[(trifluoromethyl)sulfanyl]benzene: Contains a trifluoromethyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene is unique due to the presence of both an isocyanate group and a sulfanyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various substrates.
Properties
CAS No. |
58555-11-6 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-isocyanato-4-(2-methylpropylsulfanyl)benzene |
InChI |
InChI=1S/C11H13NOS/c1-9(2)7-14-11-5-3-10(4-6-11)12-8-13/h3-6,9H,7H2,1-2H3 |
InChI Key |
RJQRIKXDJUQMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
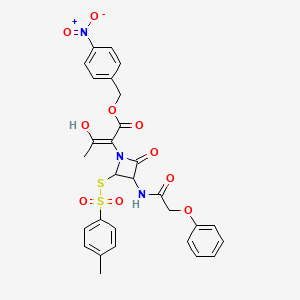
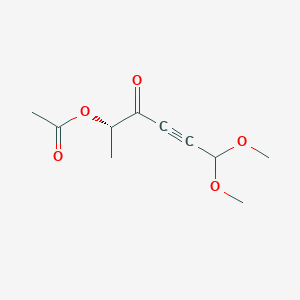
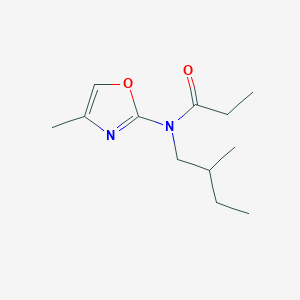

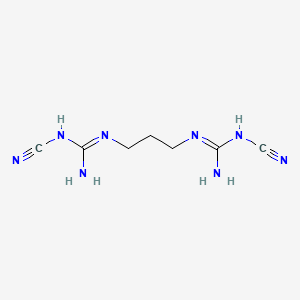
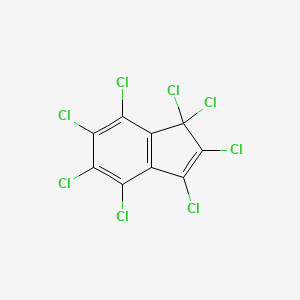
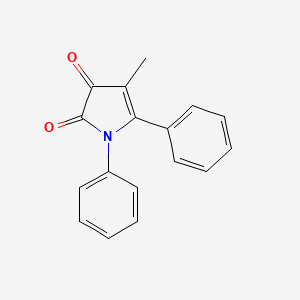

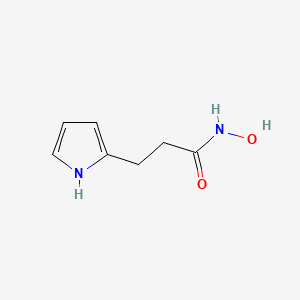
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)

